molecular formula C17H21ClN2O4 B2836841 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide CAS No. 899982-47-9

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide

Cat. No. B2836841
CAS RN: 899982-47-9
M. Wt: 352.82
InChI Key: GURLMHOYIJMHBZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Without specific information or context, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would depend on various factors including the conditions of the reaction and the presence of other reagents .

Scientific Research Applications

Structural Derivatives and Synthesis

The compound N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide is part of a broader class of chemical compounds with diverse applications in scientific research, particularly in the synthesis of functionalized derivatives for potential therapeutic uses. Research highlights the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reactions. These processes lead to the formation of compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide, demonstrating its relevance in creating bioactive molecules (Santos et al., 2000).

Potential for Drug Development

The structural features of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide have been explored for potential therapeutic applications. For instance, derivatives have been synthesized and tested for their selectivity and potency as 5-HT1A receptor agonists, indicating the potential of such compounds in developing new strategies for pain control and possibly for the treatment of depression and anxiety (Franchini et al., 2017).

Contributions to Peptide Synthesis

The compound also plays a role in the synthesis of dipeptide synthons, contributing to the development of novel peptides. The preparation of heterospirocyclic N-(2H-azirin-3-yl)-L-prolinates from related compounds demonstrates its application in peptide synthesis, offering new routes to complex peptide-based structures (Suter et al., 2000).

Exploration in Anticancer and Antidiabetic Research

A novel series of spirothiazolidines analogs, incorporating structural elements similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide, have been developed and show significant anticancer and antidiabetic activities. This research indicates the versatility of such compounds in drug discovery, highlighting their potential as a scaffold for designing therapeutic agents (Flefel et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules or bioactive compounds. Without specific information about the biological activity of this compound, it’s difficult to discuss its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s difficult to provide details about its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to characterize its physical and chemical properties, investigations into its synthesis and reactivity, or exploration of its potential biological activity .

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-11-4-5-12(18)8-14(11)20-16(22)15(21)19-9-13-10-23-17(24-13)6-2-3-7-17/h4-5,8,13H,2-3,6-7,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURLMHOYIJMHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide

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